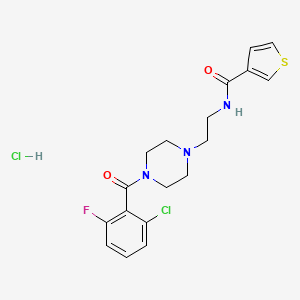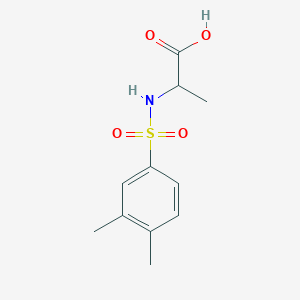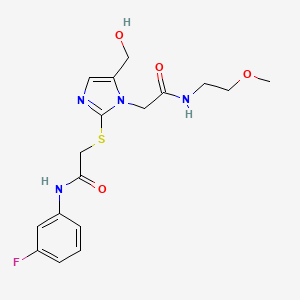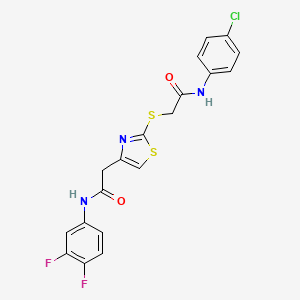![molecular formula C16H15N3O6S B2850237 N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide CAS No. 954685-59-7](/img/structure/B2850237.png)
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound. It is related to a class of compounds known as substituted cinnamides . These compounds have been found to possess a variety of medicinal properties, including anti-inflammatory, anti-convulsant, antioxidant, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet, and anti-tumoral activities .
Synthesis Analysis
The synthesis of such compounds often involves the design of selective inhibitor molecules using different software tools . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an oxazolidin-5-yl group, which is further attached to a pyridine-3-sulfonamide group . The exact structure can be drawn using chemical structure drawing software .Scientific Research Applications
Anticancer Applications
A series of compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been designed based on literature reports of the activity of similar structures against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
The compound can be used in structure-activity relationship studies to develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Drug Design and Optimization
The compound can serve as a template for further optimization to afford more active analogs . This can help in the design of more potent drugs.
Antitumor Applications
Some derivatives of the compound showed potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines .
Molecular Properties Prediction
The compound can be used in in silico screening for molecular prediction properties . This can help in the design of new substituted cinnamides bearing Piperonal moiety and screened for molecular prediction properties .
Drug-likeness and Bioavailability Studies
The compound can be used in drug-likeness and bioavailability studies . All the derivatives obey Lipinski rule of five and have good bioactive scores .
Future Directions
The compound and its derivatives could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could involve further QSAR (Quantitative Structure-Activity Relationship) studies to design more potent drugs .
Mechanism of Action
Target of Action
The compound, also known as N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}pyridine-3-sulfonamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to downstream effects such as the induction of apoptosis .
Result of Action
The compound’s action results in potent growth inhibition properties against various cancer cell lines . For instance, it has shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S/c20-16-19(11-3-4-14-15(6-11)24-10-23-14)9-12(25-16)7-18-26(21,22)13-2-1-5-17-8-13/h1-6,8,12,18H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCBYTQEIAJDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-1-{imidazo[1,2-a]pyrimidin-3-yl}ethan-1-one](/img/structure/B2850167.png)

![1-{[(4-Tert-butylphenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2850171.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2850172.png)

![Methyl 2-[4-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2850174.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2850176.png)
![Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2850177.png)